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Compound Name: Ethyl 11-dodecenoate

Cat. No.: B8260637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 11-dodecenoate is an unsaturated fatty acid ester with the CAS number 76063-06-4. As

a derivative of 11-dodecenoic acid, it belongs to the class of long-chain fatty acid esters. Its

terminal double bond provides a site for various chemical modifications, making it a potentially

valuable building block in organic synthesis. This document provides a comprehensive

technical overview of Ethyl 11-dodecenoate, including its chemical and physical properties, a

detailed experimental protocol for its synthesis, and its analytical characterization.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 11-dodecenoate is presented

in the table below. Data for the closely related saturated analogue, ethyl dodecanoate, is

included for comparison, as specific experimental data for the unsaturated compound is limited.
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Property Value Source

Chemical Name Ethyl 11-dodecenoate N/A

CAS Number 76063-06-4 [1]

Molecular Formula C₁₄H₂₆O₂ [1]

Molecular Weight 226.36 g/mol [1]

Physical State Liquid [1]

Purity >99% [1]

Storage Freezer [1]

Note: Due to a lack of specific experimental data for Ethyl 11-dodecenoate, some physical

properties are not available.

Synthesis of Ethyl 11-dodecenoate
A common and effective method for the synthesis of ethyl esters from carboxylic acids is the

Fischer-Speier esterification.[2][3][4][5][6][7] This reaction involves the acid-catalyzed

esterification of a carboxylic acid with an alcohol.[2][3][4][5][6][7]

Reaction Scheme
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Caption: Fischer-Speier esterification of 11-dodecenoic acid.

Experimental Protocol
This protocol is a generalized procedure for Fischer esterification and should be adapted and

optimized for the specific synthesis of Ethyl 11-dodecenoate.

Materials:

11-dodecenoic acid

Absolute ethanol (200 proof)

Concentrated sulfuric acid (H₂SO₄)

Diethyl ether

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask, dissolve 11-dodecenoic acid in an excess of

absolute ethanol (e.g., 5-10 molar equivalents).

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric

acid (typically 1-2% of the carboxylic acid mass) to the reaction mixture while stirring.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating

mantle or oil bath.[4] The reaction is typically refluxed for 2-4 hours.[4] The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the reaction mixture to a separatory funnel.

Add an equal volume of water and diethyl ether. Shake the funnel gently and allow the

layers to separate.

Carefully drain the lower aqueous layer.

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to

neutralize the acid catalyst), water, and brine.
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Drying and Solvent Removal:

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium

sulfate or sodium sulfate.

Filter the drying agent.

Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

Purification: The crude Ethyl 11-dodecenoate can be purified by vacuum distillation or

column chromatography on silica gel to obtain the final product.[8]

Analytical Characterization
The structure and purity of the synthesized Ethyl 11-dodecenoate can be confirmed using

various analytical techniques.

Spectroscopic Data (Predicted)
Due to the absence of experimentally acquired spectra for Ethyl 11-dodecenoate in the

searched literature, the following are predicted characteristic spectral features based on the

known properties of similar compounds.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

Vinyl Protons: A multiplet in the region of δ 5.7-5.9 ppm corresponding to the -CH=CH₂

proton and two multiplets around δ 4.9-5.1 ppm for the =CH₂ protons.

Ester Methylene Protons: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) due to coupling with the

adjacent methyl protons.

Allylic Protons: A multiplet around δ 2.0 ppm corresponding to the protons on the carbon

adjacent to the double bond (-CH₂-CH=CH₂).

Alkyl Chain Protons: A complex multiplet in the region of δ 1.2-1.7 ppm for the remaining

methylene protons in the long alkyl chain.
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Ester Methyl Protons: A triplet around δ 1.25 ppm (-O-CH₂-CH₃) due to coupling with the

adjacent methylene protons.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following signals:

Carbonyl Carbon: A peak in the range of δ 173-175 ppm.

Vinyl Carbons: Peaks around δ 139 ppm (-CH=CH₂) and δ 114 ppm (=CH₂).

Ester Methylene Carbon: A signal around δ 60 ppm (-O-CH₂-).

Alkyl Chain Carbons: A series of peaks between δ 25-35 ppm.

Ester Methyl Carbon: A peak around δ 14 ppm (-CH₃).

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will likely display the following characteristic absorption bands:

C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm⁻¹.[1][9]

C-O Stretch (Ester): Two or more bands in the region of 1000-1300 cm⁻¹.[1][9]

=C-H Stretch (Vinyl): A medium intensity band around 3070-3090 cm⁻¹.

C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹.

C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm⁻¹.

4.1.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, Ethyl 11-dodecenoate is expected to show a

molecular ion peak [M]⁺ at m/z = 226. Key fragmentation patterns for fatty acid ethyl esters

include:

McLafferty Rearrangement: A prominent peak at m/z = 88, corresponding to the

[CH₂=C(OH)OCH₂CH₃]⁺ ion.[10]
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Loss of the Ethoxy Group: A fragment ion at m/z = 181 ([M - 45]⁺) resulting from the loss of

the -OCH₂CH₃ group.

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂)

corresponding to the cleavage of the hydrocarbon chain.

Gas Chromatography (GC)
Gas chromatography is a suitable method for assessing the purity of Ethyl 11-dodecenoate
and for monitoring reaction progress.

Typical GC Conditions for Fatty Acid Ethyl Esters:

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary

phase (e.g., DB-FATWAX), is recommended for the separation of fatty acid esters.[11]

Carrier Gas: Helium or hydrogen.[11]

Injector Temperature: 250-290 °C.[11]

Oven Temperature Program: A temperature gradient is typically used, for example, starting at

80-100 °C and ramping up to 250-290 °C.[11]

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]
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Caption: General workflow for Gas Chromatography analysis.
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Conclusion
Ethyl 11-dodecenoate is a versatile unsaturated fatty acid ester with potential applications in

various fields of chemical synthesis. This guide has provided a comprehensive overview of its

properties, a detailed protocol for its synthesis via Fischer esterification, and a summary of the

analytical methods used for its characterization. The provided information aims to support

researchers and professionals in the effective utilization of this compound in their work. Further

experimental validation of the predicted spectral data and physical properties is encouraged to

build a more complete profile of this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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